molecular formula C20H21F3N2O B1327360 2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone CAS No. 898762-15-7

2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone

Cat. No.: B1327360
CAS No.: 898762-15-7
M. Wt: 362.4 g/mol
InChI Key: VVPDYJONODNUES-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone is a chemical compound that has garnered attention in various fields of research and industry due to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone typically involves the reaction of 4-(4-Methylpiperazinomethyl)benzoic acid with trifluoromethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone
  • 2-(4-Methylpiperazinomethyl)-4’-chloromethylbenzophenone
  • 2-(4-Methylpiperazinomethyl)-4’-methoxybenzophenone

Uniqueness

Compared to similar compounds, 2-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets .

Properties

IUPAC Name

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-16-4-2-3-5-18(16)19(26)15-6-8-17(9-7-15)20(21,22)23/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPDYJONODNUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643889
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-15-7
Record name Methanone, [2-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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